![molecular formula C13H23NO2 B1453342 Tert-butyl 3-allyl-3-aminohex-5-enoate CAS No. 1228552-15-5](/img/structure/B1453342.png)
Tert-butyl 3-allyl-3-aminohex-5-enoate
Overview
Description
Tert-butyl 3-allyl-3-aminohex-5-enoate is a chemical compound with the molecular formula C13H23NO2 . It has a molecular weight of 225.33 .
Molecular Structure Analysis
The molecular structure of Tert-butyl 3-allyl-3-aminohex-5-enoate consists of 13 carbon atoms, 23 hydrogen atoms, and 2 oxygen atoms . The exact structure is not provided in the available resources.Physical And Chemical Properties Analysis
The physical and chemical properties of Tert-butyl 3-allyl-3-aminohex-5-enoate, such as its density, melting point, and boiling point, are not detailed in the available resources .Scientific Research Applications
Peptide Synthesis
Tert-butyl 3-allyl-3-aminohex-5-enoate: is utilized in the synthesis of dipeptides. This compound, as a tert-butyloxycarbonyl-protected amino acid, is involved in the formation of room-temperature ionic liquids (RTILs) which serve as starting materials in dipeptide synthesis. These RTILs are advantageous due to their ability to enhance amide bond formation without the need for additional bases, leading to satisfactory yields in a short time .
Organic Synthesis
The compound is instrumental in the one-pot two-step synthesis of 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine . This process involves a solvent-free condensation/reduction reaction sequence, which is notable for its operational simplicity and short reaction times. The resulting product is a valuable building block in drug discovery and modern organic synthesis .
Medicinal Chemistry
In medicinal chemistry, the introduction of a tert-butyl group into heterocyclic compounds like [1,2,4]triazino[5,6-b]indole and indolo[2,3-b]quinoxaline systems has been achieved using tert-butyl 3-allyl-3-aminohex-5-enoate. This modification leads to structurally novel derivatives with enhanced biological activity, making them potential candidates for drug development .
Lipophilicity Enhancement
The tert-butyl group’s introduction into molecules increases their lipophilicity, which is crucial for passage through cell walls. This property is particularly important in the development of new pharmaceuticals, as increased lipophilicity can improve a drug’s bioavailability and efficacy .
Chemical Transformations
The tert-butyl group’s unique reactivity pattern is leveraged in various chemical transformations. Its presence in a compound can influence biosynthetic and biodegradation pathways, and it may also be applied in biocatalytic processes .
Nomenclature and Classification
Tert-butyl 3-allyl-3-aminohex-5-enoate plays a role in the nomenclature and classification of organic compounds. Understanding how tert-butyl substituents are named according to IUPAC nomenclature is essential for the proper identification and categorization of chemicals in scientific research .
properties
IUPAC Name |
tert-butyl 3-amino-3-prop-2-enylhex-5-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO2/c1-6-8-13(14,9-7-2)10-11(15)16-12(3,4)5/h6-7H,1-2,8-10,14H2,3-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QURQIBNRVVEBRS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(CC=C)(CC=C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-allyl-3-aminohex-5-enoate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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